Olanzapine-d8

Description

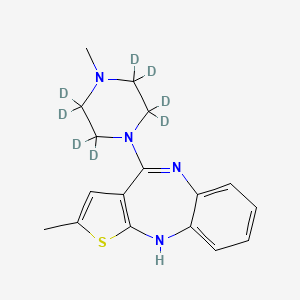

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment Methodologies of Olanzapine D8

Advanced Spectroscopic Techniques for Deuterium (B1214612) Content and Position Determination (e.g., NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation. lgcstandards.comnih.gov By comparing the 1H NMR spectrum of olanzapine-d8 with that of its non-deuterated counterpart, the absence of signals corresponding to the protons on the piperazine (B1678402) ring confirms successful deuteration at those positions. lgcstandards.com The integration of the remaining proton signals provides a quantitative measure of the isotopic purity. 13C NMR can also provide structural confirmation. daicelpharmastandards.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight of this compound with high accuracy, confirming the incorporation of eight deuterium atoms. thermofisher.com The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the deuterium atoms. The isotopic distribution pattern can be analyzed to assess the percentage of different deuterated forms (d1-d8). caymanchem.comlgcstandards.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can further confirm the location of the deuterium labels. nih.gov

| Technique | Information Provided | Reference |

|---|---|---|

| 1H NMR | Confirms the position of deuterium by observing the disappearance of proton signals. | lgcstandards.com |

| 13C NMR | Provides structural confirmation of the carbon skeleton. | daicelpharmastandards.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurately determines the molecular weight and confirms the number of incorporated deuterium atoms. | thermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule to confirm the location of the deuterium labels. | nih.gov |

Catalytic Deuteration Techniques and Reaction Optimization

Chromatographic Methods for Chemical Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to assess the chemical purity of this compound. nih.govdovepress.com These methods separate the deuterated compound from any unreacted starting materials, byproducts, or other impurities. By using a validated method with a suitable stationary phase (e.g., C18 or phenyl-hexyl) and mobile phase, the purity can be accurately quantified. dovepress.comcsic.es

A typical HPLC method for olanzapine (B1677200) analysis might use a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govdovepress.com The detector, often a UV-Vis or diode array detector, measures the absorbance at a specific wavelength to quantify the main peak and any impurities. nih.gov The purity is typically reported as a percentage of the main peak area relative to the total area of all peaks. lgcstandards.com

| Technique | Purpose | Typical Conditions | Reference |

|---|---|---|---|

| HPLC/UPLC | Chemical purity assessment and impurity profiling. | Reversed-phase column (e.g., C18), mobile phase of aqueous buffer and organic solvent (methanol or acetonitrile). | nih.govdovepress.com |

| LC-MS/MS | Quantification in biological matrices and confirmation of identity. | Coupled with mass spectrometry for sensitive and specific detection. | csic.es |

Quantitative Analysis of Isotopic Enrichment

Following synthesis, a rigorous quantitative analysis is essential to determine the isotopic enrichment and purity of the this compound product. This process confirms the degree of deuterium incorporation and ensures the absence of significant quantities of unlabeled or partially labeled molecules. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcore.ac.uk

Mass Spectrometry (MS) is the most common method for quantifying isotopic enrichment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective. nih.gov The analysis relies on the mass difference between the unlabeled Olanzapine and the deuterated standard. The mass spectrometer can selectively monitor the precursor and product ions specific to each compound. For instance, a common transition monitored for Olanzapine is m/z 313.2 → 256.1, whereas for this compound, the transition is m/z 321.2 → 260.1 or 261.2. nih.govresearchgate.net By comparing the signal intensities of the ion pairs for the deuterated and any residual non-deuterated species, the isotopic purity can be accurately calculated. Commercial sources often specify an isotopic purity of greater than 95% or 99% for deuterated forms (d1-d8). caymanchem.comlgcstandards.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Olanzapine | 313.2 | 256.1 | nih.gov |

| This compound | 321.2 | 261.2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information, primarily confirming the location of the deuterium atoms within the molecular structure. In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms results in the disappearance of signals at the corresponding chemical shifts. nih.gov For this compound, the absence of proton signals from the piperazine ring confirms that the isotopic labeling has occurred at the desired positions. While less common for routine quantitative assessment of enrichment compared to MS, NMR is a powerful tool for structural verification of the final product. core.ac.ukgoogleapis.com

The combination of these methods ensures that the this compound used as an internal standard has a high and well-defined level of isotopic enrichment, which is fundamental for the accuracy and reliability of quantitative bioanalytical methods. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Isotopic Purity | ≥99% deuterated forms (d1-d8) | caymanchem.com |

| Purity (HPLC) | >95% | lgcstandards.com |

Advanced Analytical Applications of Olanzapine D8

Olanzapine-d8 as an Internal Standard in Quantitative Mass Spectrometry (MS)

In the realm of quantitative analysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the use of a stable isotope-labeled internal standard like this compound is highly recommended. nih.gov It offers distinct advantages over using structural analogs as internal standards. While structural analogs may have similar core structures, any modifications can lead to significant differences in extraction recovery and ionization efficiency in mass spectrometry, ultimately compromising the accuracy of the results. nih.gov this compound, being a deuterated form, minimizes these discrepancies, providing a more reliable quantification. nih.govveeprho.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Olanzapine (B1677200) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to a sample. This "isotope-labeled internal standard" acts as a reference to correct for variations that can occur during sample preparation and analysis. nih.gov

The core principle of IDMS is that the stable isotope-labeled internal standard (e.g., this compound) and the natural analyte (olanzapine) exhibit virtually identical chemical and physical behavior throughout the analytical process, including extraction, chromatography, and ionization. nih.govnih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In a typical IDMS workflow for olanzapine quantification:

A precise amount of this compound is added to the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. nih.gov

The sample undergoes extraction to isolate olanzapine and this compound from the complex biological matrix.

The extracted sample is then analyzed by a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrometer can differentiate between the native olanzapine and the heavier this compound based on their mass-to-charge ratio (m/z).

By measuring the ratio of the signal intensity of olanzapine to that of this compound and comparing it to a calibration curve prepared with known concentrations of both, the exact amount of olanzapine in the original sample can be determined with high accuracy and precision. nih.gov

The use of this compound in IDMS effectively compensates for potential analyte loss during sample processing and mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the analyte's signal. capes.gov.br This leads to more robust and reliable quantitative results, which are crucial for clinical and research applications.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Olanzapine and its Metabolites

The development and validation of robust analytical methods are paramount for the accurate quantification of olanzapine and its metabolites, such as N-desmethyl olanzapine. veeprho.comrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netphenomenex.com The use of this compound as an internal standard is a cornerstone of these validated methods, ensuring their reliability for applications like therapeutic drug monitoring and pharmacokinetic studies. veeprho.comrsc.org

Effective chromatographic separation is crucial for distinguishing olanzapine and its metabolites from endogenous matrix components and other co-administered drugs. The optimization of these parameters directly impacts the sensitivity, resolution, and run time of the LC-MS/MS assay.

Commonly, reversed-phase chromatography is employed, utilizing columns such as C18 or phenyl-hexyl. capes.gov.brnih.gov The mobile phase composition is a key variable that is carefully optimized. A typical mobile phase consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). capes.gov.brnih.gov

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to effectively separate compounds with varying polarities, including olanzapine and its metabolites. nih.gov This approach allows for a shorter analysis time while maintaining good peak resolution. nih.gov The flow rate is also optimized to ensure efficient separation and transfer of the analytes to the mass spectrometer. nih.gov For instance, some methods utilize a flow rate of 1.2 mL/min with an isocratic mobile phase of water and acetonitrile with 0.1% formic acid. nih.gov

The choice of column chemistry is also critical. For example, a phenyl-hexyl column has been used with a gradient mobile phase of acetonitrile-ammonium acetate and formic acid-acetonitrile to separate olanzapine and desmethyl olanzapine. capes.gov.br Another method employed a monolithic column with a gradient of phosphate (B84403) buffer and acetonitrile for the simultaneous determination of olanzapine and aripiprazole. jrespharm.com

In LC-MS/MS analysis, electrospray ionization (ESI) is commonly used to generate charged ions from the analytes of interest, such as olanzapine and this compound. nih.gov These ions are then fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification, a technique known as multiple reaction monitoring (MRM). nih.gov

The ionization efficiency of deuterated olanzapine is expected to be nearly identical to that of the unlabeled compound, which is a fundamental assumption for its use as an internal standard. nih.gov The fragmentation pathways of olanzapine and its deuterated analog are also analyzed to select the most intense and specific precursor-to-product ion transitions for MRM.

For olanzapine, a common transition monitored is m/z 313.1 → 256.1. nih.gov The precursor ion at m/z 313.1 corresponds to the protonated olanzapine molecule [M+H]+. The product ion at m/z 256.1 results from a specific fragmentation of the parent molecule. For deuterated internal standards like olanzapine-d3, a transition of m/z 316.2 → 256.1 has been reported. researchgate.net The fragmentation pattern is generally similar to the unlabeled drug, with the key difference being the mass of the precursor ion due to the presence of deuterium (B1214612) atoms. nsf.gov The selection of these specific transitions enhances the selectivity of the assay, minimizing interference from other compounds in the sample.

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS analysis. capes.gov.br These effects can compromise the accuracy and reproducibility of the assay. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate and correct for these effects. nih.gov

Because this compound co-elutes with olanzapine and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensities of both are suppressed or enhanced. capes.gov.br This allows for accurate quantification despite the presence of interfering substances.

Several studies have investigated matrix effects in the analysis of olanzapine in various biological matrices. For instance, the influence of anticoagulants and lipemia on the response of olanzapine and its deuterated internal standards has been examined. capes.gov.br It was found that lipemia and the type of anticoagulant can significantly influence matrix effects. capes.gov.br However, the use of a deuterated internal standard helps to compensate for this variability. capes.gov.br

Effective sample preparation techniques are also crucial for minimizing matrix effects. Solid-phase extraction (SPE) is a commonly used method to clean up samples and remove interfering components before LC-MS/MS analysis. nih.gov By carefully selecting the SPE sorbent and optimizing the wash and elution steps, a cleaner extract can be obtained, reducing the impact of matrix effects. phenomenex.com

The validation of an LC-MS/MS method involves a rigorous assessment of its precision, accuracy, and reproducibility to ensure that it consistently delivers reliable results. uantwerpen.be These validation parameters are typically evaluated according to guidelines from regulatory agencies.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV). Intra-day precision is assessed by analyzing replicate samples on the same day, while inter-day precision is determined by analyzing them on different days. For olanzapine assays, intra- and inter-day precision values of less than 11.60% have been reported, demonstrating good repeatability. nih.gov

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often expressed as the percent deviation from the nominal concentration. Accuracy for olanzapine quantification has been reported to be within ±1.66%, indicating a high degree of trueness. nih.gov

Reproducibility assesses the precision between laboratories and is a measure of the method's robustness. While not always included in routine validation, it is an important consideration for methods intended for widespread use.

The validation process also includes assessing the linearity of the calibration curve, the lower limit of quantification (LLOQ), selectivity, and recovery. For example, a validated LC-MS/MS method for olanzapine demonstrated linearity over a concentration range of 1-20 ng/mL with a correlation coefficient (R²) of 0.9976. nih.gov The mean recovery of olanzapine from the sample matrix was found to be 90.08%. nih.gov Another study reported linearity in the range of 0.1-30 ng/mL with an LLOQ of 100 pg/mL. nih.gov

Table 1: Example of Precision and Accuracy Data for an Olanzapine LC-MS/MS Assay

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 2.5 | < 10 | < 10 | 95-105 |

| Medium | 10 | < 8 | < 8 | 97-103 |

| High | 18 | < 7 | < 7 | 98-102 |

This table presents hypothetical data for illustrative purposes and does not represent specific findings from a single cited source.

Mitigation and Correction of Matrix Effects in Diverse Biological Matrices (Non-Human Specific)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Analogs

While liquid chromatography is more common for olanzapine analysis due to its limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly when dealing with complex biological matrices. nih.gov In such applications, this compound is an indispensable internal standard for the quantification of its non-deuterated counterpart, olanzapine. caymanchem.comchemdad.com The primary advantage of using a deuterated analog like this compound in GC-MS is its ability to co-elute with the analyte of interest while being distinguishable by its higher mass-to-charge ratio (m/z). This co-elution ensures that any variations or losses during the chromatographic run affect both the analyte and the internal standard similarly, leading to highly reliable quantification. csic.es

GC-MS methods coupled with deuterated standards are particularly valuable in forensic toxicology, where precise and accurate quantification of drugs in biological samples is paramount. researchgate.netunodc.org The use of this compound helps to minimize matrix effects, which are a common challenge in complex samples like blood or tissue, ensuring that the measured concentration of olanzapine is accurate. core.ac.uk

Methodological Considerations for Multi-Analyte Quantification including Deuterated Analogs

In clinical and forensic settings, it is often necessary to screen for and quantify multiple drugs simultaneously. Multi-analyte quantification methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely heavily on the use of deuterated internal standards to ensure accuracy for each analyte. uantwerpen.becsic.es When developing these methods, several factors must be considered.

One key consideration is the potential for cross-talk or interference between the different analytes and their respective internal standards. Chromatographic conditions must be optimized to ensure adequate separation of all compounds to prevent overlapping peaks that could interfere with accurate quantification. nih.gov Furthermore, the selection of precursor and product ions for each analyte and its deuterated standard in MS/MS analysis is critical to ensure specificity and avoid isobaric interferences. cuny.edu

The use of a panel of deuterated internal standards, including this compound for the quantification of olanzapine, is a common strategy in these multi-analyte methods. core.ac.ukuantwerpen.be This approach allows for the correction of variability for each specific analyte, which is superior to using a single internal standard for a large panel of drugs with different physicochemical properties. researchgate.net Research has demonstrated the successful development of LC-MS/MS methods for the simultaneous quantification of numerous antipsychotics, where each analyte is paired with its corresponding deuterated analog, such as this compound for olanzapine. uantwerpen.becuny.edu

Table 1: Example of a Multi-Analyte Panel with Corresponding Deuterated Internal Standards

| Analyte | Deuterated Internal Standard |

|---|---|

| Aripiprazole | Aripiprazole-d8 |

| Clozapine | Clozapine-d8 |

| Haloperidol | Haloperidol-d4 |

| Olanzapine | This compound |

| Quetiapine | Quetiapine-d8 |

| Risperidone | Risperidone-d4 |

This table provides a representative, though not exhaustive, list of antipsychotic drugs and their commonly used deuterated internal standards in multi-analyte quantification methods. core.ac.ukuantwerpen.becuny.edu

Role of this compound in Bioanalytical Method Development and Validation

The development and validation of robust bioanalytical methods are essential for therapeutic drug monitoring and pharmacokinetic studies. This compound plays a pivotal role in this process, ensuring that the developed methods are accurate, precise, and reliable. csic.esresearchgate.nettjpr.org

Evaluation of Sample Preparation Techniques with Deuterated Internal Standards

Sample preparation is a critical step in bioanalysis, aimed at extracting the analyte of interest from a complex biological matrix (e.g., plasma, blood, tissue) and removing potential interferences. nih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). nih.gov this compound is instrumental in evaluating and optimizing these extraction procedures. csic.es

Table 2: Comparison of Sample Preparation Techniques for Olanzapine Analysis Using a Deuterated Internal Standard

| Technique | Principle | Role of this compound |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Added to the initial sample to monitor and correct for analyte loss during extraction and phase separation. uantwerpen.beannexpublishers.com |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. nih.gov | Spiked into the sample prior to loading on the cartridge to assess recovery and breakthrough. cuny.eduresearchgate.netresearchgate.netnih.gov |

| Protein Precipitation (PPT) | Removal of proteins from the sample by adding a precipitating agent. nih.gov | Added before precipitation to account for any analyte co-precipitation with proteins. csic.esscispace.com |

This table outlines the function of this compound in validating common sample preparation techniques.

Assessment of Analyte Stability during Sample Processing and Analysis Using Deuterated Proxies

Analyte stability is a critical parameter that must be assessed during method validation to ensure that the concentration of the analyte does not change from the time of sample collection to the final analysis. uantwerpen.be Olanzapine has been noted to have stability issues under certain conditions. cuny.eduuantwerpen.be this compound serves as an excellent proxy for evaluating the stability of olanzapine during various stages, including sample storage, freeze-thaw cycles, and autosampler stability. uantwerpen.bezenodo.org

During stability assessments, both olanzapine and this compound are added to the biological matrix and subjected to different conditions. The ratio of the analyte to the internal standard is then monitored over time. If this ratio remains constant, it indicates that any degradation or loss that occurred affected both the analyte and the internal standard equally, and the method is considered to have acceptable stability. uantwerpen.be Studies have investigated the stability of olanzapine in various matrices and under different storage conditions, often utilizing a deuterated analog to ensure the reliability of the stability data. uantwerpen.begeneesmiddeleninformatiebank.nl For instance, research on the stability of antipsychotics in wastewater used this compound to track the stability of olanzapine under different temperatures and conditions. uantwerpen.be

Forensic and Toxicological Analytical Methodologies Employing Deuterated Olanzapine (Methodology Focus)

In forensic and toxicological analysis, the unambiguous identification and accurate quantification of drugs and their metabolites are crucial for legal and medical purposes. unodc.org this compound is a key component in the development and application of analytical methods in these fields. caymanchem.comcsic.es

The use of a deuterated internal standard like this compound is considered best practice in forensic toxicology. unodc.org It significantly enhances the reliability of the analytical results by compensating for matrix effects, which can be particularly pronounced in post-mortem samples. core.ac.ukoup.com Matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification if not properly corrected. core.ac.uk Because this compound has nearly identical physicochemical properties and chromatographic retention time to olanzapine, it experiences the same matrix effects, allowing for accurate correction. zenodo.org

Forensic methods often involve the analysis of a wide range of sample types, including blood, urine, hair, and tissue. nih.gov The development of extraction and analytical procedures for these diverse matrices relies on this compound for validation and quality control. zenodo.org For example, a method for the determination of antipsychotics in hair and nail samples used this compound to compensate for the significant matrix effects observed in these challenging matrices. zenodo.org The use of deuterated standards is also essential in the analysis of post-mortem samples to account for potential drug redistribution. researchgate.netmdpi.com

Elucidation of Olanzapine Metabolic Pathways through Deuterium Tracing

The use of this compound has been instrumental in delineating the complex biotransformation routes of olanzapine. Olanzapine is extensively metabolized in the liver through several key pathways, including N-glucuronidation, hydroxylation, N-oxidation, and N-dealkylation. nih.gov

In vitro systems, such as human liver microsomes and isolated hepatocytes, are fundamental in assessing the metabolic stability of drug candidates. Studies using these systems have shown that olanzapine is metabolized by multiple enzymes. nih.gov The primary enzymes involved in its oxidative metabolism are cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP2D6, while flavin-containing monooxygenase 3 (FMO3) also plays a role. nih.govnih.gov Glucuronidation, a major conjugation pathway, is primarily catalyzed by UGT1A4 and UGT2B10. nih.gov

By incubating this compound with these in vitro systems, researchers can accurately quantify the rate of its disappearance and the formation of its deuterated metabolites. This provides crucial data on the intrinsic clearance of the drug, helping to predict its hepatic clearance in vivo. For instance, inhibitors of CYP1A2 and CYP2D6, as well as heat treatment to inactivate FMO3, have been shown to suppress the metabolic clearance of olanzapine in liver microsomes, confirming the involvement of these enzymes. nih.gov

The use of this compound coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) facilitates the unambiguous identification and characterization of its metabolites. The unique mass signature of the deuterated metabolites allows them to be distinguished from background noise and endogenous compounds.

Major metabolites of olanzapine that have been identified include:

10-N-glucuronide: The most abundant metabolite in humans, formed through direct conjugation. nih.govannexpublishers.com

N-desmethyl-olanzapine: Formed via N-demethylation, a reaction catalyzed by CYP1A2 and CYP2D6. nih.govfarmaciajournal.com

2-hydroxymethyl-olanzapine: A product of allylic hydroxylation. nih.gov

Olanzapine N-oxide: Generated through N-oxidation, primarily by FMO3. nih.govnih.gov

The formation of deuterated versions of these metabolites, such as N-desmethylthis compound, confirms the metabolic pathways and provides standards for their quantification in various biological matrices. medchemexpress.comnih.gov

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the heavier mass of deuterium. This phenomenon is a powerful tool for investigating the rate-limiting steps in enzyme-catalyzed reactions. nih.govnih.gov

In the context of olanzapine metabolism, a significant primary deuterium KIE in a CYP450-mediated reaction, such as N-demethylation, would indicate that the cleavage of the C-H (or C-D) bond is a rate-determining step in the catalytic cycle. nih.govnih.gov By comparing the metabolic rates of olanzapine and this compound, researchers can gain insights into the mechanisms of CYP enzymes. For example, a high KIE has been observed in the N-dealkylation of other drugs, providing evidence for the chemical mechanism of the reaction. semanticscholar.org While specific KIE data for this compound is not extensively published, the principle remains a key application for such labeled compounds in mechanistic enzymology. nih.govarizona.edu

When a primary metabolic pathway is inhibited or saturated, a drug may be diverted through alternative or "shunt" pathways. This compound is valuable in studying this phenomenon. For example, if the primary CYP1A2 pathway is inhibited by a co-administered drug, the metabolism might shift towards CYP2D6 or FMO3-mediated pathways. nih.govfrontiersin.org By tracing the formation of different deuterated metabolites under various conditions (e.g., in the presence of specific enzyme inhibitors), researchers can quantify the extent of metabolic shunting and understand the interplay between different metabolic enzymes. frontiersin.org This is crucial for predicting potential drug-drug interactions.

Investigation of Kinetic Isotope Effects (KIEs) in Cytochrome P450-Mediated Biotransformations

Pre-clinical Pharmacokinetic Investigations in Animal Models (Methodology and Mechanistic Insights)

Animal models are essential for understanding the in vivo behavior of a drug. This compound is frequently used as an internal standard in these studies for the accurate quantification of olanzapine in biological samples. caymanchem.comoup.comgriffith.edu.aucuny.edu

ADME studies describe the disposition of a drug within an organism. The use of radiolabeled or stable-isotope labeled compounds is central to these investigations.

Absorption: Following oral administration, olanzapine is well-absorbed. farmaciajournal.com Studies in animal models like dogs have shown high bioavailability. fda.gov

Distribution: Olanzapine has a large volume of distribution, indicating extensive distribution into tissues. drugbank.com It is also highly bound to plasma proteins. medsafe.govt.nzwikipedia.org Studies in rats have investigated its entry into the brain. nih.gov

Metabolism: As detailed previously, olanzapine undergoes extensive hepatic metabolism. Animal models help to understand inter-species differences in metabolism. For example, the metabolic profile in dogs and monkeys has been compared to that in humans. fda.gov

Excretion: In humans, approximately 57% of a radiolabeled dose is excreted in the urine and 30% in the feces, primarily as metabolites. nih.govmedsafe.govt.nz

By administering this compound to animal models, researchers can track its journey through the body, quantify its concentration in various tissues and fluids over time, and identify the routes and forms of its excretion. This provides a comprehensive picture of its pharmacokinetic profile.

Data Tables

Table 1: Key Enzymes in Olanzapine Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) |

|---|---|---|

| N-Glucuronidation | UGT1A4, UGT2B10 | 10-N-glucuronide |

| N-Demethylation | CYP1A2, CYP2D6 | N-desmethyl-olanzapine |

| Hydroxylation | CYP1A2 | 2-hydroxymethyl-olanzapine |

Table 2: Pharmacokinetic Parameters of Olanzapine in Different Species

| Species | Bioavailability (Oral) | Half-Life (t½) | Key Metabolic Pathways | Reference |

|---|---|---|---|---|

| Human | ~60-65% | 21-54 hours | Glucuronidation, Oxidation (CYP1A2, CYP2D6) | medsafe.govt.nzwikipedia.org |

| Dog | ~73% | ~10 hours | Extensive metabolism | fda.gov |

| Rat | - | - | Extensive metabolism | nih.gov |

Data presented are approximate and can vary based on study conditions.

Compartmental and Non-Compartmental Pharmacokinetic Modeling with Deuterated Probes

Pharmacokinetic (PK) modeling, which describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME), relies on accurate measurements of drug concentration in biological fluids over time. This compound is crucial for generating this foundational data in non-clinical animal models. scielo.brjst.go.jp

In these studies, a known quantity of this compound is added to biological samples, such as rat plasma. f1000research.com Because this compound is chemically identical to olanzapine, apart from its increased mass due to deuterium atoms, it behaves identically during sample extraction and analysis. Any loss of the analyte (olanzapine) during these steps is mirrored by a proportional loss of the deuterated internal standard. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio, and the ratio of their signals is used to calculate the precise concentration of olanzapine, correcting for experimental variability. oup.comnih.gov

This high-fidelity concentration-time data is then used in two primary types of pharmacokinetic modeling:

Non-Compartmental Analysis (NCA): This model-independent method is widely used to determine key PK parameters directly from the plasma concentration-time curve. nih.gov Studies in animal models like Wistar rats utilize NCA to derive parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). scielo.brfarmaciajournal.com These parameters, determined with the accuracy afforded by this compound, are essential for comparing different formulations or assessing the impact of physiological changes on the drug's disposition. farmaciajournal.comeuropa.eu

Compartmental Modeling: This approach uses mathematical models to describe the body as a series of interconnected compartments. Data accurately quantified using this compound can be fitted to one- or two-compartment models to derive micro-rate constants that describe the transfer of the drug between central (blood) and peripheral (tissue) compartments, as well as its elimination. researchgate.net These models provide a more detailed, mechanistic understanding of the drug's distribution and elimination kinetics. oup.comresearchgate.net

Table 1: Example of Olanzapine Pharmacokinetic Parameters in Wistar Rats Determined by Non-Compartmental Analysis Following a Single Intravenous Dose

| PK Parameter | Unit | Value (Mean ± SD) |

| Cmax (initial concentration) | ng/mL | 170.52 ± 107.27 |

| AUC (0-inf) | ng·h/mL | 425.86 ± 180.32 |

| Half-life (t1/2) | h | 2.58 ± 1.10 |

| Clearance (CL) | L/h/kg | 0.03 ± 0.01 |

| Volume of Distribution (Vd) | L/kg | 0.12 ± 0.05 |

| Data derived from a non-clinical study in male Wistar rats. Such studies rely on analytical methods validated with deuterated internal standards for accurate quantification. farmaciajournal.com |

Studies on Drug-Drug Interactions and Enzyme Induction/Inhibition Effects on Olanzapine Metabolism (Mechanistic)

Olanzapine undergoes extensive metabolism, primarily through the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2D6, as well as through direct glucuronidation by UGT (uridine diphosphate (B83284) glucuronosyltransferase) enzymes. mdpi.comdrugbank.comdrugbank.com this compound is a critical tool for non-clinical mechanistic studies designed to investigate how co-administered drugs can interfere with these metabolic pathways.

By accurately measuring changes in the concentration of olanzapine and its metabolites in the presence of a potential inhibitor or inducer, researchers can elucidate the mechanism and clinical relevance of drug-drug interactions (DDIs).

Non-clinical studies in animal models have been instrumental in this area:

CYP1A2 Inhibition: Fluvoxamine, a potent inhibitor of CYP1A2, has been shown to significantly increase olanzapine concentrations. nih.gov Similarly, non-clinical studies in rats demonstrated that co-administration of the fluoroquinolone antibiotics ciprofloxacin (B1669076) and norfloxacin, both known CYP1A2 inhibitors, led to a significant increase in the Cmax and AUC of olanzapine. farmaciajournal.comresearchgate.net This occurs because inhibition of CYP1A2 slows the metabolism of olanzapine, causing it to accumulate in the body. farmaciajournal.com

CYP1A2 Induction: Conversely, inducers of CYP1A2, such as carbamazepine (B1668303) or compounds found in tobacco smoke, can increase the clearance of olanzapine, leading to lower plasma concentrations. drugbank.comnih.gov

The precise quantification enabled by this compound allows researchers to model these interactions kinetically, determining the specific impact on parameters like clearance and half-life, thereby providing a mechanistic basis for predicting DDIs. researchgate.net

Table 2: Effect of CYP1A2 Modulators on Olanzapine Pharmacokinetics in Non-Clinical Models

| Interacting Drug | Mechanism | Effect on Olanzapine Cmax | Effect on Olanzapine AUC |

| Ciprofloxacin | CYP1A2 Inhibition | ▲ Increased (2.1-fold) | ▲ Increased (2.2-fold) |

| Norfloxacin | CYP1A2 Inhibition | ▲ Increased (3.0-fold) | ▲ Increased (2.8-fold) |

| Carbamazepine | CYP1A2 Induction | ▼ Decreased | ▼ Decreased |

| Data compiled from non-clinical and clinical DDI studies. farmaciajournal.comnih.gov The non-clinical findings rely on precise quantification using methods involving deuterated standards. |

Deuterated Olanzapine in Receptor Binding and Target Engagement Studies (Methodological Aspect)

Olanzapine's therapeutic and side-effect profile is a result of its interaction with a wide array of neurotransmitter receptors. nih.gov It exhibits high affinity for dopamine (B1211576) (D₁-D₄), serotonin (B10506) (5-HT₂ₐ/₂ᴄ, 5-HT₆), histamine (B1213489) (H₁), α₁-adrenergic, and muscarinic (M₁-M₅) receptors. nih.gov

While in vitro receptor binding assays typically use radiolabeled ligands to determine binding affinity (Ki), deuterated compounds like this compound play a vital methodological role in ex vivo target engagement studies. sygnaturediscovery.com These studies are crucial for establishing a link between the administered dose of a drug, the resulting concentration at the site of action (the brain), and the degree of receptor occupancy. nih.gov

The methodology involves several key steps:

A non-clinical animal model (e.g., a rat) is administered a dose of olanzapine.

After a specific period, brain tissue is collected.

Receptor occupancy is measured in specific brain regions, often using techniques like quantitative autoradiography with a specific radioligand. nih.gov

Crucially, the concentration of olanzapine in the corresponding brain tissue is quantified using LC-MS/MS. In this step, this compound is used as the internal standard to ensure an accurate and precise measurement of the drug concentration at the target site. f1000research.com

By correlating the precise drug concentration with the level of receptor occupancy, researchers can build a comprehensive understanding of the dose-response relationship in the central nervous system. This information is invaluable for predicting therapeutically relevant receptor occupancy levels and understanding the pharmacological basis of the drug's effects.

Table 3: In Vitro Receptor Binding Affinities (Ki) of Olanzapine for Various Neurotransmitter Receptors

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT₂ₐ | 4 |

| 5-HT₂ᴄ | 11 | |

| 5-HT₃ | 57 | |

| 5-HT₆ | 5 | |

| Dopamine | D₁ | 31 |

| D₂ | 11 | |

| D₃ | 48 | |

| D₄ | 27 | |

| Muscarinic | M₁ | 1.9 |

| M₂ | 18 | |

| M₃ | 25 | |

| M₄ | 20 | |

| Adrenergic | α₁ | 19 |

| Histamine | H₁ | 7 |

| Data compiled from in vitro radioligand binding studies. nih.gov |

Conclusion

Olanzapine-d8 is a specialized chemical compound that plays a vital, albeit behind-the-scenes, role in pharmaceutical science. Its utility as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of Olanzapine (B1677200) in a variety of research settings. The incorporation of deuterium (B1214612) provides a non-radioactive, reliable tool that enhances the quality of data obtained from mass spectrometry and other analytical techniques. As research methodologies continue to advance, the demand for high-purity, well-characterized deuterated compounds like this compound will remain critical for the continued development of safe and effective medicines.

Emerging Research Directions and Methodological Advancements for Olanzapine D8

Integration of Deuterated Analogs with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The use of deuterated analogs like Olanzapine-d8 is becoming increasingly integral to advanced "omics" technologies, particularly metabolomics and fluxomics. These fields, which provide a comprehensive snapshot of the small-molecule metabolites and their dynamic changes within a biological system, rely heavily on precise quantification—a key strength of using stable isotope-labeled internal standards. biotechnologia-journal.orgbiotechdelft.com

In metabolomics studies, this compound serves as an ideal internal standard for the quantification of olanzapine (B1677200) in complex biological matrices such as plasma and tissue. glpbio.comcaymanchem.com This is crucial for understanding the metabolic perturbations induced by the drug. For instance, metabolomics studies on patients treated with olanzapine have revealed significant alterations in lipid metabolism, including changes in lysophosphatidylcholines (LysoPC) and lysophosphatidylethanolamines (LysoPE). sci-hub.senih.gov The use of a deuterated internal standard ensures that these measurements are accurate, correcting for variations during sample preparation and analysis. clearsynth.com

Fluxomics, the study of metabolic fluxes, also benefits from the use of stable isotopes. biotechnologia-journal.org While this compound itself is primarily used for quantification rather than as a tracer, the principles of isotopic labeling are central to fluxomics. biotechnologia-journal.orgmusechem.com By introducing tracers like ¹³C-labeled substrates, researchers can map the flow of metabolites through various pathways. biotechnologia-journal.org The precise quantification afforded by internal standards like this compound is essential for validating the data obtained from these tracer experiments, providing a more complete picture of how drugs like olanzapine impact cellular metabolism.

A study investigating the metabolic effects of olanzapine in healthy men demonstrated that short-term treatment hampered insulin (B600854) action on glucose disposal and altered plasma free fatty acid and triglyceride concentrations without a measurable change in body fat mass. oup.com Such precise metabolic investigations are heavily reliant on accurate quantification methods, often employing deuterated internal standards.

Development of Novel Isotopic Labeling Strategies for Next-Generation Pharmaceutical Research

The development of novel isotopic labeling strategies is a burgeoning area of pharmaceutical research, aiming to enhance the efficiency, scope, and application of labeled compounds like this compound. musechem.comeuropa.eu Traditional methods of synthesis can be complex and time-consuming. Modern strategies focus on late-stage functionalization and hydrogen isotope exchange (HIE), which allow for the introduction of isotopes into a molecule at a later point in the synthetic sequence. musechem.com This is particularly advantageous for creating a diverse library of labeled compounds for screening and research.

Innovations in catalysis, utilizing metals like iridium and ruthenium, are making isotopic labeling more efficient and versatile. musechem.com These new methods are crucial for producing the large sets of isotopically-labeled molecules required for early-stage absorption, distribution, metabolism, and excretion (ADME) studies. europa.eu

Furthermore, the strategic placement of deuterium (B1214612) atoms within a drug molecule can intentionally alter its metabolic profile, a concept known as "metabolic switching" or "precision deuteration." researchgate.net While this compound is primarily used as an internal standard, the principles behind its creation are being applied to develop new chemical entities with improved pharmacokinetic properties. aquigenbio.comtandfonline.com By replacing hydrogen atoms at sites of metabolism with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolic breakdown. jrfglobal.com This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety profiles. jrfglobal.comwiseguyreports.com

The following table summarizes some novel isotopic labeling strategies and their potential impact on pharmaceutical research:

| Labeling Strategy | Description | Impact on Pharmaceutical Research |

| Late-Stage Functionalization | Introduction of isotopes at a late stage of a multi-step synthesis. musechem.com | Enables rapid and efficient labeling of complex drug candidates. |

| Hydrogen Isotope Exchange (HIE) | Catalytic replacement of hydrogen atoms with deuterium or tritium. musechem.com | Provides a versatile method for labeling a wide range of molecules. |

| Precision Deuteration | Strategic placement of deuterium to alter metabolic pathways. researchgate.net | Can lead to the development of new drugs with improved pharmacokinetic profiles. aquigenbio.comtandfonline.com |

| Multi-Isotope Labeling | Incorporating multiple types of stable isotopes (e.g., ¹³C, ¹⁵N) into a single molecule. symeres.com | Enhances the resolution of metabolic studies and aids in metabolite identification. |

Role of this compound in Automated and High-Throughput Analytical Platforms

This compound is indispensable in the context of automated and high-throughput analytical platforms, which are essential for modern drug discovery and clinical research. symeres.com These platforms, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can process a large number of samples in a short amount of time, but require robust and reliable methods for quantification. thermofisher.com

As a stable isotope-labeled internal standard, this compound co-elutes with the unlabeled olanzapine during chromatographic separation and exhibits identical ionization behavior in the mass spectrometer's ion source. nih.gov However, it is distinguished by its higher mass. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss or variation in instrument response can be corrected for, ensuring high precision and accuracy in the final concentration measurement. clearsynth.com

This is particularly critical in large-scale studies, such as therapeutic drug monitoring (TDM) and pharmacokinetic profiling, where hundreds or thousands of samples may be analyzed. f1000research.commdpi.com For example, a method for the quantification of 28 neuroleptics in human plasma using LC-HRAM-MS relies on deuterated internal standards, including this compound, to achieve the necessary selectivity, specificity, and sensitivity for clinical research. thermofisher.com The use of such standards is a cornerstone of method validation, ensuring that the analytical procedure is robust and reliable. clearsynth.com

The table below illustrates the key functions of this compound in high-throughput analysis:

| Function | Description | Benefit in High-Throughput Platforms |

| Quantification | Serves as a reference for determining the concentration of olanzapine. caymanchem.com | Enables accurate and precise measurement across a large number of samples. clearsynth.com |

| Correction for Matrix Effects | Compensates for the influence of other components in the biological sample that can suppress or enhance the analyte signal. clearsynth.com | Improves the reliability of results from complex biological matrices like plasma or urine. nih.gov |

| Method Validation | Used to establish the robustness and reliability of an analytical method. clearsynth.com | Ensures the quality and consistency of data generated in large-scale studies. |

Future Prospects of Deuterated Compounds in Pre-clinical Drug Discovery and Development

The future of deuterated compounds in preclinical drug discovery and development looks exceptionally promising, extending far beyond their use as internal standards. wiseguyreports.com The strategic incorporation of deuterium into drug candidates, or "deuteration," is emerging as a powerful tool to create novel therapeutics with enhanced properties. aquigenbio.commusechem.com

The primary advantage of deuteration lies in the kinetic isotope effect. symeres.com The stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of this bond. jrfglobal.com This can lead to several desirable outcomes:

Improved Metabolic Stability: Drugs that are rapidly metabolized can have their half-lives extended, potentially leading to less frequent dosing.

Reduced Toxic Metabolites: If a drug's toxicity is linked to a specific metabolite, deuteration at the site of metabolism can reduce the formation of that harmful substance. wiseguyreports.com

The successful development and FDA approval of Deutetrabenazine, a deuterated version of tetrabenazine, has validated this approach and spurred further research. jrfglobal.com A number of other deuterated drugs are currently in various stages of clinical development. tandfonline.com

In preclinical studies, deuterated compounds offer a more accurate prediction of human metabolism and a better understanding of toxicity profiles, which can improve the translation from animal models to human trials. aquigenbio.com As our understanding of drug metabolism and the tools for isotopic labeling continue to advance, the use of deuterated compounds is set to become an increasingly important strategy in the design of safer and more effective medicines. musechem.comwiseguyreports.com

Q & A

Q. How should researchers document the use of this compound in compliance with ethical guidelines for human studies?

- Methodological Answer : Explicitly state the origin of biological samples (e.g., cadavers, healthy volunteers) and obtain ethics committee approval (e.g., Hamamatsu University School of Medicine protocol). In publications, disclose storage conditions (–80°C), sample anonymization methods, and adherence to GDPR or HIPAA for data privacy .

Q. What elements are mandatory when reporting this compound methods in a peer-reviewed manuscript?

- Methodological Answer : Include (1) synthesis/purity data (e.g., isotopic enrichment, supplier details), (2) chromatographic conditions (column, mobile phase), (3) mass spectrometry parameters (ion source, transitions), (4) validation metrics (LOQ, precision, accuracy), and (5) referencing to primary literature for established protocols. Supplemental materials should house raw data and extended validation results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.